

solubility of trans-2(Dimethylamino)cyclohexanol in common organic solvents

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Compound of Interest

trans-2(Dimethylamino)cyclohexanol

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Technical Guide: Solubility Profile of trans-2-(Dimethylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of **trans-2-(Dimethylamino)cyclohexanol**, a key intermediate in various chemical syntheses. Due to a lack of specific experimental data in publicly accessible literature, this document provides a predicted solubility profile based on the compound's structural features and established chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound via the gravimetric method is provided to enable researchers to generate precise quantitative data.

Introduction

trans-2-(Dimethylamino)cyclohexanol is an amino alcohol, a class of organic compounds containing both a hydroxyl (-OH) and an amino (-NR₂) functional group. Its structure, featuring a polar head (hydroxyl and amino groups) and a nonpolar cyclohexane ring, dictates its solubility behavior. The presence of both hydrogen bond donor (hydroxyl) and acceptor (hydroxyl and amino nitrogen) sites suggests a complex interaction with various solvents.



Understanding its solubility is critical for applications in reaction chemistry, purification processes such as crystallization, and formulation development.

This guide provides a qualitative assessment of its expected solubility in common organic solvents. It is important to note that this information is predictive and should be confirmed by experimental data. A general, robust protocol for such a determination is detailed in Section 3.

Predicted Solubility Profile

The solubility of **trans-2-(Dimethylamino)cyclohexanol** is governed by the principle of "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and the overall polarity of the solute molecule are the primary determinants. The following table summarizes the predicted qualitative solubility in various common organic solvents.





Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Soluble	These solvents can engage in hydrogen bonding with both the hydroxyl and dimethylamino groups of the solute, effectively solvating the molecule.
Polar Aprotic	Acetone, DMSO	Moderately Soluble	These solvents are polar and can accept hydrogen bonds, but cannot donate them. They will interact with the hydroxyl group, but solvation may be less effective than with protic solvents.
Nonpolar	Hexane, Toluene	Sparingly Soluble to Insoluble	The nonpolar nature of these solvents provides insufficient interaction with the polar functional groups of the amino alcohol to overcome the solute-solute interactions.
Chlorinated	Dichloromethane	Slightly to Moderately Soluble	These solvents have intermediate polarity and may offer some limited solubility.



Experimental Protocol: Gravimetric Solubility Determination

This section details a standard laboratory procedure for the quantitative determination of the solubility of a solid compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a controlled temperature.

Materials:

- Analytical balance (± 0.1 mg accuracy)
- Thermostatic shaker or water bath
- Scintillation vials or sealed flasks (20 mL)
- Syringe filters (0.45 μm, solvent-compatible)
- Syringes
- · Pre-weighed glass vials for filtrate
- Drying oven or vacuum oven
- The solute (trans-2-(Dimethylamino)cyclohexanol)
- The desired organic solvent(s)

Procedure:

- Preparation: Add an excess amount of the solid solute to a scintillation vial. An amount that ensures undissolved solid remains at equilibrium is crucial.
- Solvent Addition: Add a known volume (e.g., 10.0 mL) of the chosen organic solvent to the vial.



- Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed. The agitation ensures maximum contact between the solid and the solvent.
- Phase Separation: After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.
- Sampling: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid.
- Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a preweighed (tared) glass vial. This step removes any fine, suspended solid particles.
- Mass Determination of Filtrate: Immediately seal the vial containing the filtrate and weigh it to determine the total mass of the saturated solution collected.
- Solvent Evaporation: Place the vial (with the cap removed or loosened) in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
- Drying to Constant Mass: Continue drying until a constant mass is achieved. This is confirmed by cooling the vial in a desiccator and weighing it periodically until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.2 mg).
- Calculation:
 - Mass of dissolved solute = (Mass of vial + dry solute) (Mass of empty vial)
 - Mass of solvent = (Mass of vial + solution) (Mass of vial + dry solute)
 - Solubility (g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.







Caption: Workflow for Gravimetric Solubility Determination.

Disclaimer: The solubility data presented in this document is predictive and based on chemical theory. It is intended for informational purposes and should be validated through empirical testing using the provided protocol or other suitable methods.

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